6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride
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Overview
Description
6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position and a piperazine ring at the 8th position of the quinoline core structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is attached at the 8th position through nucleophilic substitution reactions using piperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various piperazine-substituted quinolines.
Scientific Research Applications
6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial and antiviral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness
6-Fluoro-8-(piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the piperazine ring enhances its solubility and bioavailability compared to other fluoroquinolones.
Properties
Molecular Formula |
C13H15ClFN3 |
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Molecular Weight |
267.73 g/mol |
IUPAC Name |
6-fluoro-8-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C13H14FN3.ClH/c14-11-8-10-2-1-3-16-13(10)12(9-11)17-6-4-15-5-7-17;/h1-3,8-9,15H,4-7H2;1H |
InChI Key |
PYDQWSVCGOPMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC(=C2)F)C=CC=N3.Cl |
Origin of Product |
United States |
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